
Methanol, (1,2-phenylenediphosphinidyne)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is a complex organophosphorus compound It is characterized by the presence of a methanol group attached to a 1,2-phenylenediphosphinidyne core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (1,2-phenylenediphosphinidyne)tetrakis- typically involves the reaction of 1,2-diphosphinobenzene with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of Methanol, (1,2-phenylenediphosphinidyne)tetrakis- involves similar synthetic routes but with larger quantities of reactants and more robust equipment to handle the reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methanol and diphosphinidyne groups, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes are studied for their potential use in catalysis and materials science.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which Methanol, (1,2-phenylenediphosphinidyne)tetrakis- exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methanol, (1,2-diphosphinobenzene)tetrakis-
- Methanol, (1,2-phenylenediphosphine)tetrakis-
- Methanol, (1,2-phenylenediphosphinyl)tetrakis-
Uniqueness
Methanol, (1,2-phenylenediphosphinidyne)tetrakis- is unique due to its specific structure, which combines a methanol group with a 1,2-phenylenediphosphinidyne core This structure imparts distinct chemical properties and reactivity, making it valuable for various applications
Properties
CAS No. |
174474-23-8 |
|---|---|
Molecular Formula |
C10H16O4P2 |
Molecular Weight |
262.18 g/mol |
IUPAC Name |
[[2-[bis(hydroxymethyl)phosphanyl]phenyl]-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C10H16O4P2/c11-5-15(6-12)9-3-1-2-4-10(9)16(7-13)8-14/h1-4,11-14H,5-8H2 |
InChI Key |
RYLABCRDVDFBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P(CO)CO)P(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
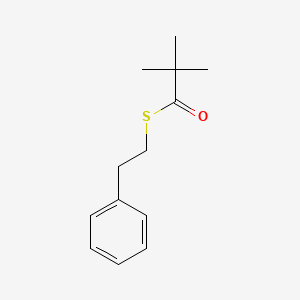
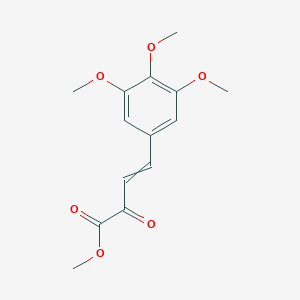
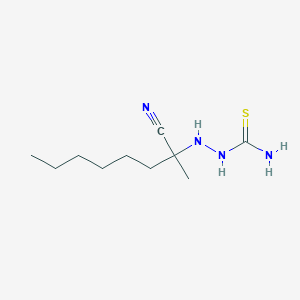
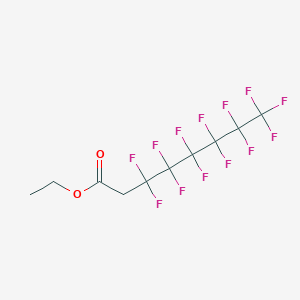
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
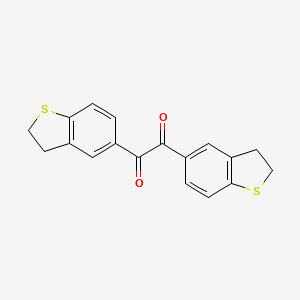
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
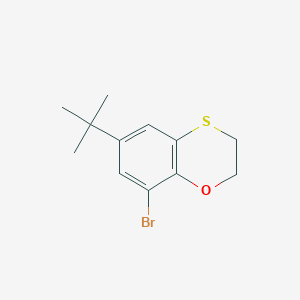
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
